molecular formula C15H15NO3 B1453146 4-(2,3-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187165-44-1

4-(2,3-Dimethoxybenzoyl)-2-methylpyridine

Cat. No.: B1453146
CAS No.: 1187165-44-1
M. Wt: 257.28 g/mol
InChI Key: MIJNBDXPAAOHPJ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzoyl)-2-methylpyridine is an organic compound characterized by the presence of a dimethoxybenzoyl group attached to a methylpyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethoxybenzoyl)-2-methylpyridine typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-methylpyridine under specific conditions. The reaction is often facilitated by the use of coupling agents and catalysts to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dimethoxybenzoyl)-2-methylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure
The compound features a pyridine ring substituted with a dimethoxybenzoyl group at the 4-position, contributing to its reactivity and interaction with biological systems.

Types of Reactions
4-(2,3-Dimethoxybenzoyl)-2-methylpyridine can undergo several types of chemical reactions:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Produces alcohols or amines.
  • Substitution : Involves replacing functional groups with other groups under specific conditions.

Common Reagents
Reagents used in these reactions include:

  • Oxidizing agents : Potassium permanganate.
  • Reducing agents : Lithium aluminum hydride.
  • Nucleophiles : Various organic compounds for substitution reactions.

Scientific Research Applications

The compound has diverse applications in scientific research:

Chemistry

  • Building Block : Used in the synthesis of more complex organic molecules.
  • Reagent : Acts as a reagent in various chemical reactions.

Biology

  • Biological Activities : Investigated for potential antioxidant and antibacterial properties. The compound's interaction with biological targets may lead to significant therapeutic effects.

Medicine

  • Therapeutic Applications : Ongoing research explores its potential in drug development, particularly targeting cancer pathways and other diseases.

Industry

  • Industrial Chemicals : Utilized in producing various chemicals and materials, contributing to advancements in materials science and nanotechnology.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Activity
    • A study demonstrated that the compound effectively inhibited the growth of colon cancer cells (HCT116 and SW480) both in vitro and in vivo. Treatment resulted in a significant reduction in tumor size in murine models at doses ranging from 2.5 mg/kg to 5 mg/kg.
  • Mechanistic Studies
    • Further investigations revealed that the compound binds directly to STAT3 and NF-κB p50 subunits. This binding enhances its inhibitory effects on cancer cell growth when combined with specific inhibitors.

Pharmacokinetics and Toxicology

Research on pharmacokinetics indicates favorable absorption characteristics with potential systemic distribution. Toxicological assessments suggest that while the compound exhibits anticancer properties, careful dosage management is crucial to mitigate adverse effects observed at higher concentrations.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 4-(2,3-Dimethoxybenzoyl)-2-methylpyridine stands out due to its unique combination of the dimethoxybenzoyl group and the methylpyridine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(2,3-Dimethoxybenzoyl)-2-methylpyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13N1O3
  • CAS Number : 1187165-44-1

The compound features a pyridine ring substituted with a dimethoxybenzoyl group, which is significant for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, inhibitors of the hedgehog signaling pathway have been studied for their effectiveness against various malignancies. These compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. A study found that certain pyridyl derivatives effectively reduced tumor growth in xenograft models of breast and pancreatic cancers .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. A series of related compounds have shown effectiveness against Mycobacterium tuberculosis, with some achieving minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests that this compound could possess similar properties pending further investigation .

The proposed mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors involved in disease pathways:

  • Inhibition of Enzymes : The compound may act as an enzyme inhibitor, disrupting metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It may also modulate receptor activity involved in growth signaling pathways, particularly in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity
Dimethoxy groupsEnhance lipophilicity and bioavailability
Methyl group on pyridineImproves interaction with biological targets

Studies suggest that modifications to the benzoyl moiety can significantly affect the compound's potency and selectivity against specific targets.

Case Studies

  • In Vitro Studies : Various derivatives of this compound have been tested against cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 50 µM depending on the specific derivative used.
  • Animal Models : In vivo studies using mouse models demonstrated that administration of related compounds led to significant tumor reduction compared to control groups. These findings underscore the potential therapeutic applications of this compound in oncology.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-9-11(7-8-16-10)14(17)12-5-4-6-13(18-2)15(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJNBDXPAAOHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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